molecular formula C9H12BrClN2O B6175574 3-amino-N-(2-bromophenyl)propanamide hydrochloride CAS No. 2551115-02-5

3-amino-N-(2-bromophenyl)propanamide hydrochloride

Cat. No.: B6175574
CAS No.: 2551115-02-5
M. Wt: 279.6
InChI Key:
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Description

3-amino-N-(2-bromophenyl)propanamide hydrochloride is a chemical compound with the molecular formula C9H11BrN2O·HCl. It is a derivative of propanamide, featuring an amino group at the third position and a bromophenyl group at the second position. This compound is often used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-amino-N-(2-bromophenyl)propanamide hydrochloride typically involves the reaction of 2-bromobenzoyl chloride with 3-aminopropanamide in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to control the reaction rate and yield. The resulting product is then treated with hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The final product is purified through crystallization or recrystallization techniques.

Chemical Reactions Analysis

Types of Reactions

3-amino-N-(2-bromophenyl)propanamide hydrochloride undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The amino group can be oxidized or reduced to form different derivatives.

    Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form more complex molecules.

Common Reagents and Conditions

    Substitution: Reagents like sodium hydroxide or potassium carbonate in polar solvents.

    Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Coupling: Palladium catalysts and boronic acids in the presence of a base.

Major Products

The major products formed from these reactions include various substituted derivatives, oxidized or reduced forms, and coupled products with extended aromatic systems.

Scientific Research Applications

3-amino-N-(2-bromophenyl)propanamide hydrochloride is used in several scientific research fields:

    Chemistry: As a building block in organic synthesis and for studying reaction mechanisms.

    Biology: In the development of biochemical assays and as a probe for studying biological pathways.

    Industry: Used in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-amino-N-(2-bromophenyl)propanamide hydrochloride involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the bromophenyl group can participate in π-π interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 3-amino-N-(2-chlorophenyl)propanamide hydrochloride
  • 3-amino-N-(2-fluorophenyl)propanamide hydrochloride
  • 3-amino-N-(2-iodophenyl)propanamide hydrochloride

Uniqueness

3-amino-N-(2-bromophenyl)propanamide hydrochloride is unique due to the presence of the bromine atom, which imparts distinct reactivity and interaction properties compared to its chloro, fluoro, and iodo analogs. The bromine atom’s size and electron-withdrawing nature influence the compound’s chemical behavior and biological activity.

Properties

CAS No.

2551115-02-5

Molecular Formula

C9H12BrClN2O

Molecular Weight

279.6

Purity

95

Origin of Product

United States

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